6-Phenyldiazinan-3-one
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Overview
Description
6-Phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring fused with a phenyl group at the 6th position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyridazin-3(2H)-one can be achieved through various methods. One common approach involves the oxidation of 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid . Another method includes the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions .
Industrial Production Methods
Industrial production of 6-Phenylpyridazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-aroyl-6-phenylpyridazin-3(2H)-ones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Substitution reactions, such as the reaction with dimethyl sulphate, can yield 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones.
Common Reagents and Conditions
Oxidation: Sodium dichromate in glacial acetic acid.
Substitution: Dimethyl sulphate and phosphorus oxychloride.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinones have been shown to inhibit phosphodiesterase-III, leading to positive inotropic effects in heart muscles and blood vessels . This inhibition results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances cardiac contractility and vasodilation.
Comparison with Similar Compounds
6-Phenylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
CI-914: A potent positive inotropic agent used in the treatment of congestive heart failure.
CI-930: Another pyridazinone derivative with similar cardiotonic properties.
Pimobendan: A well-known cardiotonic and vasodilator used in veterinary medicine.
Uniqueness
6-Phenylpyridazin-3(2H)-one stands out due to its specific substitution pattern and the resulting unique biological activities. Its derivatives have shown significant potential in various therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-phenyldiazinan-3-one |
InChI |
InChI=1S/C10H12N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
InChI Key |
NFEQJZDKYKJJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NNC1C2=CC=CC=C2 |
Origin of Product |
United States |
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